(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
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Description
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H15BrN2O4 and its molecular weight is 415.243. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Antimicrobial Agents
Facile synthesis techniques for compounds with bromo and methoxy groups have been explored due to their potential as antimicrobial agents. For example, the study by Benneche et al. (2011) on thiophenones highlighted the antimicrobial properties of such compounds, particularly against biofilm formation by marine bacteria, suggesting applications in marine biology and environmental sciences Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011.
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of new zinc phthalocyanine compounds substituted with bromo and methoxy groups, as described by Pişkin, Canpolat, and Öztürk (2020), illustrate the application of such compounds in photodynamic therapy. Their high singlet oxygen quantum yield makes them promising candidates for cancer treatment, demonstrating the significance of bromo and methoxy substituted compounds in medicinal chemistry and oncology Pişkin, Canpolat, & Öztürk, 2020.
Antiviral Activity
Research by Hocková et al. (2003) on pyrimidine derivatives, including those with bromo substitutions, showed marked inhibition of retrovirus replication in cell culture. This suggests the potential use of similarly structured compounds in developing antiviral medications, highlighting the relevance in virology and pharmaceutical sciences Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003.
Synthesis of Aromatic Compounds
The study by Matsumoto, Takase, and Ogura (2008) on the synthesis of iodobenzene derivatives through iodine-induced intramolecular cyclization of dienyne compounds, including methoxy and bromo groups, underscores the importance of such compounds in synthetic organic chemistry, particularly in the development of new synthetic methodologies Matsumoto, Takase, & Ogura, 2008.
properties
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-11-5-3-4-6-15(11)22-18(24)13(17(23)21-19(22)25)9-12-7-8-16(26-2)14(20)10-12/h3-10H,1-2H3,(H,21,23,25)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKTOMPGISCRF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)Br)/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
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